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Compound of Interest |

Compound Name: trans-3-Decene

CAS No.: 19150-21-1

\ J

Executive Summary

This technical guide provides a definitive spectroscopic profile for trans-3-Decene (CAS:
19150-21-1), a linear internal alkene used frequently as a reference standard in
chromatography and a substrate in olefin metathesis research.

Accurate characterization of this molecule hinges on distinguishing it from its geometric isomer,
(2)-3-decene. While Mass Spectrometry (MS) confirms the molecular formula and connectivity,
it is often insufficient for stereochemical assignment. Therefore, this guide prioritizes Nuclear

Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy as the primary tools for validation.

Key Technical Insight: The most reliable differentiator is the

NMR chemical shift of the allylic carbons. Due to the
-gauche effect, allylic carbons in the cis isomer are shielded (appearing upfield,
27 ppm), whereas those in the trans isomer are deshielded (appearing downfield,

32 ppm).

Molecular Specifications
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Property Data
IUPAC Name (E)-Dec-3-ene
CAS Number 19150-21-1

Molecular Formula

Molecular Weight 140.27 g/mol
Boiling Point ~173-174 °C
Stereochemistry Trans (E) configuration at C3=C4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for establishing stereochemical purity. The data below is synthesized
from high-field (400 MHz) analysis in

NMR Data (400 MHz, )
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Shift (
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Integration

Multiplicity

Assignment

Mechanistic
Insight

5.38-5.45

2H

Multiplet (m)

C3-H, C4-H
(Vinylic)

The chemical
equivalence
often results in a
complex higher-
order multiplet.
However, if
resolved, the
trans coupling

constant (

) is typically 15.0
Hz, compared to

~10 Hz for cis.

1.96 - 2.03

4H

Multiplet (m)

C2-H, C5-H
(Allylic)

Deshielded by
the magnetic
anisotropy of the
double bond.

1.25-1.40

8H

Multiplet (m)

C6-C9
Methylene

Bulk alkyl chain
protons,
characteristic
"methylene

envelope.”

0.97

3H

Triplet (

Hz)

C1-H (Methyl)

Distinct triplet
due to coupling
with C2

methylene.

0.89

3H

Multiplet/Triplet

C10-H (Methyl)

Terminal methyl

of the long chain.

NMR Data (100 MHz, )

The carbon spectrum provides the most immediate confirmation of the trans geometry.
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Shift (
Assignment Stereochemical Diagnostic
» Ppm)
131.8 C4 (Vinylic) Downfield vinylic carbon.
o Upfield vinylic carbon (closer to
129.4 C3 (Vinylic)
ethyl group).
CRITICAL: In cis-3-decene,
this signal shifts upfield to
] 27.1 ppm due to steric
32.6 C5 (Allylic) ]
compression (
-effect). The value of 32.6 ppm
confirms trans.
31.7 C8 Chain methylene.
29.6 C6 Chain methylene.
28.8 C7 Chain methylene.
CRITICAL: In cis-3-decene,
25.6 c2 (Allylic) this shifts to
20.4 ppm.
22.6 C9 Chain methylene.
14.0 C10 Terminal Methyl.
13.9 C1 Ethyl group Methyl.

Infrared (IR) Spectroscopy

IR is used primarily for rapid "fingerprinting" to confirm the presence of the trans double bond

without using NMR solvents.
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Wavenumber (
Vibration Mode

)

Diagnostic Value

C-H Stretch (
2960, 2925, 2855

)

Standard alkyl backbone.

=C-H Stretch (
3020 - 3040

)

Weak intensity; indicates

unsaturation.

1670 C=C Stretch

Very weak or absent in trans
isomers due to high symmetry
(low dipole moment change).

Stronger in cis.

965 - 970 =C-H Out-of-Plane Bend

DEFINITIVE: This strong band
is unique to trans-disubstituted

alkenes. Cis isomers absorb at

690-700

Mass Spectrometry (EI-MS)

Under Electron lonization (70 eV), trans-3-Decene undergoes characteristic fragmentation

dominated by allylic cleavage.
e Molecular lon (

): m/z 140 (Visible but often weak).
o Base Peak: Typically m/z 41 (

) or m/z 55 (

).

» Diagnostic Fragments:
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o m/z 111: Loss of ethyl group (

).

o m/z 69/70: McLafferty-like rearrangements and allylic scissions.

Fragmentation Logic Diagram
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Click to download full resolution via product page
Figure 1: Electron Impact (El) fragmentation logic for trans-3-Decene.

Experimental Workflow: Isomer Verification

When synthesizing or isolating trans-3-Decene (e.g., via diol deoxygenation or metathesis),
you must verify that the cis isomer is not present. The following workflow ensures
stereochemical purity.

Protocol: 13C NMR Purity Check

o Sample Prep: Dissolve 20-30 mg of sample in 0.6 mL

. Filter through a cotton plug to remove particulates.
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e Acquisition: Run a standard proton-decoupled

experiment (minimum 256 scans for high S/N).

e Analysis:
o Zoom into the 20-35 ppm region.
o Pass Criteria: Distinct peaks at 32.6 ppm and 25.6 ppm.

o Fail Criteria: Presence of "shadow peaks" at 27.1 ppm or 20.4 ppm (indicates cis
contamination).

Verification Logic Diagram
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Crude Sample

(trans-3-Decene)

Step 1: FT-IR Analysis
(Neat / ATR)

Peak at 965 cm-1?

Step 2: 13C NMR
(CDCI3)

No (or 700 cm-1 present)

Check Allylic Carbons
(C2 & C5)

Downfield (>30 ppm) Upfield (<28 ppm)

CONFIRMED TRANS MIXTURE / CIS

Peaks: 32.6 / 25.6 ppm Peaks: 27.1/ 20.4 ppm

Click to download full resolution via product page
Figure 2: Step-by-step analytical decision matrix for stereochemical verification.
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[2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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